4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group attached to a piperidine ring at the 2-position, and a benzothiazole core structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Piperidine Ring: The piperidine ring with a trifluoromethyl group can be synthesized separately and then attached to the benzothiazole core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiazole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
- 4-Methoxy-2-(trifluoromethyl)benzoyl chloride
- 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
Uniqueness
4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a trifluoromethyl-substituted piperidine ring on the benzothiazole core differentiates it from other similar compounds, potentially leading to unique applications and effects in scientific research.
Properties
IUPAC Name |
4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2OS/c1-20-10-3-2-4-11-12(10)18-13(21-11)19-7-5-9(6-8-19)14(15,16)17/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFICDGIAHRRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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